molecular formula C24H28N4O7S B12393273 Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2S)- CAS No. 666706-39-4

Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2S)-

Cat. No.: B12393273
CAS No.: 666706-39-4
M. Wt: 516.6 g/mol
InChI Key: CFJRSKULEDUDKL-FQEVSTJZSA-N
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Description

NS1219, also known as ®-SPD502, is an isomer of NS1209. It functions as a selective antagonist for AMPA receptors, exhibiting neuroprotective properties. This compound is utilized in research related to stroke, neuropathic pain, and epilepsy .

Preparation Methods

The preparation of NS1219 involves synthetic routes that typically include the formation of its core structure followed by specific functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield .

Chemical Reactions Analysis

NS1219 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

NS1219 has a wide range of scientific research applications, including:

Mechanism of Action

NS1219 exerts its effects by selectively antagonizing AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. By inhibiting these receptors, NS1219 can reduce excitotoxicity and provide neuroprotection. The molecular targets and pathways involved include the modulation of glutamate signaling and the prevention of calcium influx into neurons .

Comparison with Similar Compounds

NS1219 is unique compared to other similar compounds due to its specific isomeric form and selective antagonism of AMPA receptors. Similar compounds include:

    NS1209: Another selective AMPA receptor antagonist with neuroprotective properties.

    Perphenazine-d 8 dihydrochloride: Used in neurological research.

    BL-1020 mesylate: Investigated for its neuroprotective effects.

    Spinacetin: Studied for its potential therapeutic applications

NS1219 stands out due to its specific isomeric form and its targeted action on AMPA receptors, making it a valuable compound in neuroprotective research.

Properties

CAS No.

666706-39-4

Molecular Formula

C24H28N4O7S

Molecular Weight

516.6 g/mol

IUPAC Name

(2S)-2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid

InChI

InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30)/t20-/m0/s1

InChI Key

CFJRSKULEDUDKL-FQEVSTJZSA-N

Isomeric SMILES

CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/O[C@@H](CCO)C(=O)O)/C(=O)N3

Canonical SMILES

CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3

Origin of Product

United States

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